(S)-3-Methyl-3-phenylbutan-2-ol (S)-3-Methyl-3-phenylbutan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18240794
InChI: InChI=1S/C11H16O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9,12H,1-3H3/t9-/m0/s1
SMILES:
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol

(S)-3-Methyl-3-phenylbutan-2-ol

CAS No.:

Cat. No.: VC18240794

Molecular Formula: C11H16O

Molecular Weight: 164.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Methyl-3-phenylbutan-2-ol -

Specification

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
IUPAC Name (2S)-3-methyl-3-phenylbutan-2-ol
Standard InChI InChI=1S/C11H16O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9,12H,1-3H3/t9-/m0/s1
Standard InChI Key HGAVQGLFENEAOM-VIFPVBQESA-N
Isomeric SMILES C[C@@H](C(C)(C)C1=CC=CC=C1)O
Canonical SMILES CC(C(C)(C)C1=CC=CC=C1)O

Introduction

Basic Information

PropertyDetails
IUPAC Name(2S)-3-Methyl-3-phenylbutan-2-ol
Molecular FormulaC11H16OC_{11}H_{16}O
Molecular Weight164.24 g/mol
PubChem CID64713425
CAS Number1344947-42-7

Structural Information

  • SMILES Notation: C[C@@H](C(C)(C)C1=CC=CC=C1)O

  • InChI Key: HGAVQGLFENEAOM-VIFPVBQESA-N

The compound features a secondary alcohol group attached to a chiral carbon, along with a phenyl ring and a branched alkyl group.

Synthesis

(S)-3-Methyl-3-phenylbutan-2-ol can be synthesized using various methods, typically involving enantioselective reactions to ensure the desired stereochemistry. A common approach includes:

  • Starting Materials:

    • Phenylacetone derivatives

    • Methylating agents

    • Chiral catalysts or reagents for enantioselectivity

  • Reaction Pathway:

    • The synthesis often involves alkylation followed by reduction to introduce the hydroxyl group at the chiral center.

  • Purification and Characterization:

    • Techniques such as recrystallization, column chromatography, and spectroscopic methods (e.g., NMR, IR) are used to confirm purity and structure.

Pharmaceutical Industry

(S)-3-Methyl-3-phenylbutan-2-ol serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its chiral nature makes it valuable for producing enantiomerically pure drugs.

Fragrance and Flavor Industry

The compound's structure suggests potential utility in synthesizing aroma compounds or as a precursor for flavoring agents.

Research and Development

Due to its chirality and functional groups, it is widely studied in asymmetric synthesis and catalysis research.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1H-NMR: Distinct signals for the hydroxyl proton and protons on the phenyl ring.

    • 13C^{13}C-NMR: Peaks corresponding to aromatic carbons, methyl groups, and the carbon attached to the hydroxyl group.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=164m/z = 164, consistent with its molecular weight.

  • Infrared Spectroscopy (IR):

    • Broad absorption around 3300cm13300 \, \text{cm}^{-1} for the hydroxyl group.

    • Peaks at 1600cm11600 \, \text{cm}^{-1} for aromatic ring vibrations.

Safety and Handling

AspectDetails
HazardsMay cause irritation upon contact
Storage ConditionsStore in a cool, dry place away from light
Personal Protective Equipment (PPE)Gloves, goggles, lab coat

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